Welcome to the BenchChem Online Store!
molecular formula C9H7F3N4O B8569699 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-tetrazole CAS No. 250674-81-8

1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-tetrazole

Cat. No. B8569699
M. Wt: 244.17 g/mol
InChI Key: KXUBVJUFPNGQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07282609B2

Procedure details

Five grams (21.0 mmol) of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride obtained in Example 7, 2.46 g (37.8 mmol) of sodium azide, 1.45 g (10.5 mmol) of triethylamine hydrochloride, and 40 ml of toluene were introduced into a 100 ml flask and reacted at 80° C. for 15 hours. After the reaction, the reaction solution was cooled to room temperature and washed with water (30 ml×2). The organic phase was dried over anhydrous magnesium sulfate for 1 hour, filtered, and then subjected to solvent removal by evaporation. The crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 5.05 g of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-tetrazole as a pale yellow oil (yield: 98.3%).
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10](Cl)[C:11]([F:14])([F:13])[F:12])=[CH:5][CH:4]=1.[N-:16]=[N+:17]=[N-:18].[Na+].Cl.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:10]([C:11]([F:14])([F:13])[F:12])=[N:18][N:17]=[N:16]2)=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Name
Quantity
2.46 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.45 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 80° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
washed with water (30 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
subjected to solvent removal by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=NN=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 98.3%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.